REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1)=[C:2]=[S:3].O[CH:15]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H:16]1[NH2:17]>C(O)(=O)C>[CH2:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:12][CH2:13][CH:4]1[N:1]1[CH:15]=[CH:16][NH:17][C:2]1=[S:3]
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1CC2=CC=CC=C2CC1
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetic acid
|
Type
|
TEMPERATURE
|
Details
|
heated at 90° to 100° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
triturated with acetone giving a crystalline material
|
Type
|
CUSTOM
|
Details
|
The material was isolated by filtration
|
Type
|
WASH
|
Details
|
the filter residue washed with acetone
|
Type
|
CUSTOM
|
Details
|
Drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CCC2=CC=CC=C12)N1C(NC=C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.23 mmol | |
AMOUNT: MASS | 1.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |